Niacin-d4

Beschreibung

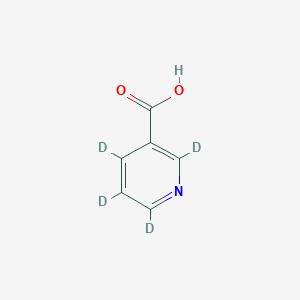

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,5,6-tetradeuteriopyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIIMVLHYAWGP-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C(=O)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00480080 | |

| Record name | Nicotinic-d4 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66148-15-0 | |

| Record name | 3-Pyridine-2,4,5,6-d4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66148-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinic-d4 Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00480080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,5,6-Tetradeuteriopyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Niacin-d4 for Research Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, purification, and characterization of Niacin-d4 (Deuterated Niacin or Nicotinic acid-d4), a crucial internal standard for quantitative mass spectrometry-based research and a tracer for metabolic studies.

Introduction

Niacin (Vitamin B3) is a water-soluble vitamin essential for numerous metabolic processes. Its deuterated isotopologue, this compound, in which four hydrogen atoms on the pyridine (B92270) ring are replaced with deuterium, is a valuable tool in biomedical and pharmaceutical research. It is primarily used as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS due to its similar chemical and physical properties to the endogenous analyte, but with a distinct mass.[1] This allows for accurate quantification of niacin and its metabolites in biological matrices. Furthermore, this compound serves as a tracer to investigate the pharmacokinetics, metabolism, and signaling pathways of niacin.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process commencing with deuterated pyridine. The general synthetic pathway involves the bromination of pyridine-d5 (B57733), followed by a carboxylation reaction to introduce the carboxylic acid functionality.

Synthetic Pathway Overview

A plausible and documented synthetic route for Nicotinic acid-d4 involves the following key transformations:

-

Bromination of Pyridine-d5: Introduction of a bromine atom at the 3-position of the deuterated pyridine ring.

-

Carboxylation: Conversion of the resulting 3-bromopyridine-d4 (B571381) to Nicotinic acid-d4.

Experimental Protocols

Step 1: Synthesis of 3-Bromopyridine-d4

-

Reaction: Pyridine-d5 is brominated using bromine in fuming deuterated sulfuric acid (D₂SO₄) to yield 3-bromopyridine-d4.[2]

-

Procedure:

-

To a solution of pyridine-d5 in fuming D₂SO₄, bromine is added dropwise at a controlled temperature.

-

The reaction mixture is then heated to facilitate the bromination.

-

Upon completion, the mixture is carefully poured onto ice and neutralized with a suitable base (e.g., NaOH or Na₂CO₃) to precipitate the product.

-

The crude 3-bromopyridine-d4 is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane), dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude product.

-

Step 2: Synthesis of Nicotinic acid-d4 (this compound)

-

Reaction: 3-Bromopyridine-d4 undergoes a lithium-halogen exchange followed by carboxylation with carbon dioxide (dry ice).[2]

-

Procedure:

-

A solution of 3-bromopyridine-d4 in an anhydrous aprotic solvent (e.g., diethyl ether or THF) is cooled to a low temperature (typically -78 °C) under an inert atmosphere (e.g., argon or nitrogen).

-

A solution of n-butyllithium in hexanes is added dropwise to the cooled solution.

-

After stirring for a short period, an excess of crushed dry ice (solid CO₂) is added to the reaction mixture.

-

The mixture is allowed to warm to room temperature, and the reaction is quenched with water.

-

The aqueous layer is acidified with a mineral acid (e.g., HCl) to precipitate the nicotinic acid-d4.

-

The product is collected by filtration, washed with cold water, and dried to yield crude this compound.

-

Purification of this compound

Purification of the crude this compound is essential to remove unreacted starting materials, by-products, and other impurities. Recrystallization and High-Performance Liquid Chromatography (HPLC) are common methods for purifying nicotinic acid and its derivatives.

Recrystallization

Recrystallization is a widely used technique for purifying solid organic compounds based on their differential solubility in a given solvent at varying temperatures.

-

Protocol for Recrystallization of this compound:

-

Solvent Selection: Water is a suitable solvent for the recrystallization of nicotinic acid.

-

Dissolution: The crude this compound is dissolved in a minimal amount of hot water (near boiling).

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, and the mixture is briefly heated. The charcoal is then removed by hot filtration.

-

Crystallization: The hot, clear solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Slow cooling promotes the formation of larger, purer crystals.

-

Isolation: The purified crystals are collected by vacuum filtration using a Büchner funnel.

-

Washing: The crystals are washed with a small amount of ice-cold water to remove any residual soluble impurities.

-

Drying: The purified this compound crystals are dried under vacuum to remove any remaining solvent.

-

High-Performance Liquid Chromatography (HPLC)

Preparative HPLC can be employed for high-purity applications. The conditions can be adapted from analytical methods for niacin.

-

General HPLC Parameters:

-

Column: A C18 reversed-phase column is commonly used.[3]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile) is typically used.[3][4] A gradient elution may be necessary to achieve optimal separation.

-

Detection: UV detection at approximately 261 nm is suitable for niacin.[5]

-

Fraction Collection: Fractions corresponding to the this compound peak are collected, and the solvent is removed under reduced pressure to yield the purified product.

-

Quality Control and Characterization

The identity, purity, and isotopic enrichment of the synthesized this compound must be confirmed using various analytical techniques.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound.

-

Expected Molecular Weight: The molecular weight of this compound (C₆HD₄NO₂) is approximately 127.13 g/mol .[6]

-

Mass Shift: A mass shift of M+4 compared to unlabeled niacin (C₆H₅NO₂, MW ≈ 123.11 g/mol ) is expected.[6]

-

Isotopic Purity: The isotopic purity, typically expressed as atom % D, should be determined by analyzing the mass distribution of the molecular ion peak. Commercial standards often have an isotopic purity of ≥98 atom % D.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool to confirm the structure and assess the degree of deuteration.

-

¹H NMR of Unlabeled Niacin (in D₂O): The spectrum typically shows signals for the four aromatic protons on the pyridine ring.

-

¹H NMR of this compound: The signals corresponding to the deuterated positions on the pyridine ring will be absent or significantly reduced in intensity, confirming successful deuteration. The presence of any residual proton signals at these positions can be used to quantify the isotopic purity. The proton on the carboxylic acid group may be observable depending on the solvent.

| Compound | Technique | Observed Data |

| This compound | Mass Spectrometry (MS) | Molecular Weight: ~127.13 g/mol ; Mass Shift: M+4 |

| This compound | Isotopic Purity (from MS) | ≥98 atom % D |

| This compound | ¹H NMR | Absence or significant reduction of aromatic proton signals |

Table 1: Summary of Analytical Data for this compound Characterization.

Application in Research: Niacin Signaling Pathway

Niacin exerts many of its physiological effects through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA₂).[7] this compound can be used as a tracer to study the dynamics of this pathway in various cellular and animal models.

Niacin/GPR109A Signaling Pathway

Caption: Niacin/GPR109A signaling pathway in adipocytes.

The binding of niacin to its receptor GPR109A on adipocytes leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and consequently, reduced lipolysis and release of free fatty acids (FFAs) into the circulation.[7] this compound can be administered in vivo or in vitro, and its uptake and effect on downstream signaling molecules can be traced using mass spectrometry-based techniques, providing valuable insights into the dynamics of this metabolic pathway.

Experimental Workflow for this compound Synthesis and Purification

The following diagram illustrates the logical flow of the synthesis and purification process.

Caption: Workflow for this compound synthesis and purification.

Conclusion

This technical guide outlines a robust methodology for the synthesis and purification of this compound for research applications. The described synthetic route, starting from commercially available deuterated pyridine, provides a clear path to obtaining the desired isotopically labeled compound. The detailed purification and quality control procedures are critical for ensuring the high purity and isotopic enrichment required for its use as an internal standard and metabolic tracer. The provided diagrams of the signaling pathway and experimental workflow offer a visual representation of the scientific context and practical steps involved in the production and application of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. austinpublishinggroup.com [austinpublishinggroup.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]

- 6. Nicotinic acid-(ring-d4) D = 98atom , = 98 CP 66148-15-0 [sigmaaldrich.com]

- 7. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Deuterated Niacin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of deuterated niacin (specifically, niacin-d4), drawing comparisons with its non-deuterated counterpart. Deuteration, the selective replacement of hydrogen atoms with deuterium (B1214612), is a critical strategy in drug development to modulate pharmacokinetic and metabolic profiles. Understanding the fundamental physicochemical changes induced by deuteration is paramount for the successful application of this strategy. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated metabolic and analytical pathways to serve as a vital resource for researchers in the pharmaceutical and life sciences.

Introduction

Niacin (nicotinic acid or vitamin B3) is an essential human nutrient and a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP), which are fundamental to numerous metabolic and cellular signaling pathways.[1] The strategic incorporation of deuterium into the niacin molecule, creating deuterated niacin (e.g., this compound), offers a promising avenue for altering its metabolic fate, potentially enhancing its therapeutic efficacy and safety profile.[2] This guide explores the core physicochemical properties of deuterated niacin, providing a comparative analysis with standard niacin.

Comparative Physicochemical Data

The introduction of deuterium can subtly alter the physicochemical properties of a molecule due to the kinetic isotope effect and differences in bond strength and length between C-H and C-D bonds. The following tables summarize the available quantitative data for niacin and its deuterated form, this compound.

Table 1: General Physicochemical Properties

| Property | Niacin (Nicotinic Acid) | This compound | Reference(s) |

| Chemical Formula | C₆H₅NO₂ | C₆HD₄NO₂ | [3],[4] |

| Molecular Weight | 123.11 g/mol | 127.14 g/mol | [3],[4] |

| CAS Number | 59-67-6 | 66148-15-0 | [3],[4] |

| Appearance | White crystalline powder | White solid | [3],[5] |

| Melting Point | 236-239 °C | 236-239 °C | [3] |

Table 2: Solubility and Partitioning Properties

| Property | Niacin (Nicotinic Acid) | This compound | Reference(s) |

| Solubility in Water | 18 g/L | Data not available | [6] |

| Solubility in DMSO | Data not available | 60 mg/mL (471.96 mM) | [5] |

| pKa | 2.0, 4.85 | Data not available | [6] |

| LogP | 0.219 | Data not available | [6] |

Key Signaling and Metabolic Pathways

Niacin is a central molecule in cellular metabolism, primarily through its conversion to NAD+ and NADP+. These coenzymes are critical for a vast array of biological processes.

Niacin Metabolism and NAD+ Synthesis

Niacin is converted to NAD+ through the Preiss-Handler pathway. This pathway is a critical route for salvaging niacin and converting it into the metabolically active coenzyme.

Niacin's Role in NF-κB Signaling

Recent studies have indicated that niacin can inhibit vascular inflammation by downregulating the nuclear factor-kappa B (NF-κB) signaling pathway.[8] This anti-inflammatory property is of significant interest in the context of cardiovascular disease.

Experimental Protocols

Accurate determination of the physicochemical properties of deuterated niacin is crucial for its development as a therapeutic agent. Below are detailed methodologies for key experiments.

Determination of Niacin and its Metabolites by LC-MS/MS

This protocol is adapted from established methods for the quantification of niacin and its metabolites in biological matrices and can be applied to deuterated analogs.[9][10]

Objective: To quantify the concentration of niacin (or deuterated niacin) and its primary metabolites in plasma.

Materials:

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS).

-

Columns: Reversed-phase C8 or C18 column (e.g., Zorbax 300SB-C8, 250 mm × 4.6 mm, 5 µm).[10]

-

Reagents: Acetonitrile (B52724) (ACN), methanol (B129727) (MeOH), formic acid, ammonium (B1175870) acetate, ultrapure water.

-

Samples: Plasma samples, standard solutions of niacin and its metabolites, deuterated internal standards.

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 200 µL of plasma, add 500 µL of acetonitrile containing the internal standard.[9]

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Mass Spectrometric Detection:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Niacin: m/z 124.1 → 80.1[9]

-

This compound: The specific transition would need to be optimized but would be based on the increased mass (e.g., m/z 128.1 → [fragment]).

-

-

Workflow Diagram:

Synthesis of Deuterated Niacin

The synthesis of deuterated niacin can be achieved through various methods, including H-D exchange reactions. A general approach is described in the literature for deuterating methyl groups on nicotinic acid derivatives.[11] A more general method for preparing deuterated compounds involves the use of a deuterium source like heavy water (D₂O) in the presence of a catalyst.[12]

General Procedure (Conceptual):

-

Dissolve the non-deuterated niacin precursor (e.g., 3-methylpyridine (B133936) for subsequent oxidation) in a suitable solvent system containing a deuterium source (e.g., D₂O).

-

Introduce a catalyst to facilitate the H-D exchange at specific positions on the pyridine (B92270) ring.

-

The reaction is typically carried out under controlled temperature and pressure.

-

Following the deuteration step, the intermediate is purified.

-

The deuterated intermediate is then subjected to further chemical modification (e.g., oxidation of the methyl group) to yield the final deuterated niacin product.

-

Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of deuterated niacin. While some quantitative data, particularly for pKa and LogP of this compound, remain to be experimentally determined and published, the provided information on molecular weight, solubility, and metabolic pathways offers a strong basis for further research and development. The detailed experimental protocols serve as a practical resource for scientists working on the analysis and synthesis of deuterated niacin. The visualization of key pathways aims to facilitate a deeper understanding of the biological context in which deuterated niacin will function. As the field of deuterated drugs continues to expand, a thorough characterization of these fundamental properties will be indispensable for the rational design of novel therapeutics.

References

- 1. Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Vitamin B3-d4 | Vitamin B3-d4 | Niacin Deuterated | TargetMol [targetmol.com]

- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simultaneous quantification of niacin and its three main metabolites in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of deuterated methyl and dimethyl substituted nicotinoylating agents for derivatization of the N-terminal of protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. WO2017045648A1 - Preparation method for deuterated compound - Google Patents [patents.google.com]

Navigating the Nuances of Niacin-d4: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern research and drug development, the use of isotopically labeled compounds is indispensable. Niacin-d4, a deuterated analog of Vitamin B3, serves as a critical internal standard for mass spectrometry-based quantification of niacin and as a tracer in metabolic studies. Its utility, however, is intrinsically linked to its isotopic purity and stability. This technical guide provides an in-depth analysis of these core attributes, offering detailed experimental protocols and data to ensure the accuracy and reliability of your research.

Isotopic Purity and Chemical Properties of this compound

The isotopic purity of this compound is a crucial parameter, defining the percentage of the molecule that is fully deuterated at the specified positions. Commercially available this compound typically exhibits high isotopic and chemical purity, as summarized in the table below.

| Property | Specification | Reference |

| Isotopic Purity | ≥98 atom % D | |

| Chemical Purity | ≥98% (CP), 99.15%, ≥99% deuterated forms (d1-d4) | [1][2] |

| Molecular Formula | C₆HD₄NO₂ | [3][4] |

| Molecular Weight | 127.13 g/mol | [3][4][5] |

| CAS Number | 66148-15-0 | [3][4][5][6] |

| Appearance | White to off-white solid/powder | |

| Melting Point | 236-239 °C | [7] |

| Solubility | DMSO, Methanol (B129727) (Slightly, Heated) | [4][7] |

Stability and Storage of this compound

The stability of this compound is paramount for its use as a reliable internal standard and for the integrity of long-term metabolic studies. Proper storage is essential to prevent degradation.

| Condition | Recommended Storage | Shelf Life/Stability | Reference |

| Solid (Powder) | 4°C, sealed, away from moisture and light | ≥ 4 years | [1][4] |

| Room temperature | Information not available | [5] | |

| In Solvent | -80°C | 6 months | [8] |

| -20°C | 1 month | [8] |

Experimental Protocols

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

This protocol outlines a general procedure for the determination of the isotopic purity of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) with a high-resolution mass analyzer (e.g., Orbitrap or TOF).[9][10]

1. Sample Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

-

Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the mobile phase.

2. LC-HRMS Analysis:

-

Liquid Chromatography (LC) System: A standard HPLC or UHPLC system.

-

Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer (MS): A high-resolution mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Mode: Full scan from m/z 100-200.

-

Resolution: ≥ 60,000.

3. Data Analysis:

-

Extract the ion chromatograms for the theoretical m/z of the protonated unlabeled Niacin ([M+H]⁺) and the fully deuterated this compound ([M+4H+H]⁺).

-

Integrate the peak areas for all isotopologues (d0 to d4).

-

Calculate the isotopic purity using the following formula: Isotopic Purity (%) = (Sum of peak areas of deuterated isotopologues) / (Sum of peak areas of all isotopologues) x 100

Stability-Indicating HPLC Method and Forced Degradation Study

This protocol describes a stability-indicating HPLC method for this compound and a forced degradation study to assess its stability under various stress conditions, based on ICH guidelines.[11][12]

1. HPLC Method:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of phosphate (B84403) buffer (pH 3.0) and methanol (70:30 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 262 nm.

-

Injection Volume: 20 µL.

2. Forced Degradation Study:

-

Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent.

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 80°C for 24 hours.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 80°C for 24 hours.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid this compound at 105°C for 24 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

-

After exposure, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration for HPLC analysis.

-

Analyze the stressed samples using the validated HPLC method and compare the chromatograms with that of an unstressed sample to identify and quantify any degradation products.

Niacin Signaling Pathway

Niacin primarily exerts its effects through the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2). The activation of this receptor initiates a cascade of intracellular events.

This technical guide provides a foundational understanding of the critical quality attributes of this compound. The provided data and experimental protocols are intended to assist researchers in the rigorous validation and application of this essential analytical standard. By ensuring the isotopic purity and stability of this compound, the scientific community can continue to rely on its performance for accurate and reproducible results in a wide array of research applications.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. clearsynth.com [clearsynth.com]

- 4. immunomart.com [immunomart.com]

- 5. Nicotinic acid (Dâ, 98%) - Cambridge Isotope Laboratories, DLM-4578-1 [isotope.com]

- 6. This compound (Nicotinic Acid-d4) | CAS No- 66148-15-0 | Simson Pharma Limited [simsonpharma.com]

- 7. 66148-15-0 CAS MSDS (NICOTINIC-D4 ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Quantification of potential impurities by a stability indicating UV-HPLC method in niacinamide active pharmaceutical ingredient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Niacin-d4 as a Precursor for NAD and NADP Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Niacin-d4 in Elucidating NAD+ Metabolism

Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+) is a critical coenzyme in cellular metabolism and energy production, participating in over 400 enzymatic reactions.[1] Its decline is linked to aging and various degenerative diseases, making the study of its metabolic pathways a key area of research.[2] Niacin, or Vitamin B3, is a well-established precursor for the synthesis of NAD+ and its phosphorylated form, NADP+.[3]

This compound, a deuterium-labeled stable isotope of niacin (nicotinic acid), serves as a powerful tool for researchers.[4][5] It acts as a tracer in metabolic studies, allowing for the precise tracking and quantification of the flux through NAD+ and NADP+ biosynthetic pathways.[4][6] By incorporating a stable, heavy isotope, this compound enables the differentiation of newly synthesized NAD+ from the pre-existing pool, providing invaluable insights into the dynamics of NAD+ metabolism. This guide provides a comprehensive overview of the biochemical pathways, experimental protocols, and quantitative analysis involving this compound for NAD+ and NADP+ synthesis.

Biochemical Pathways of NAD+ and NADP+ Synthesis from Niacin

Niacin is converted to NAD+ through a series of enzymatic steps known as the Preiss-Handler pathway.[7][8][9] This pathway is distinct from the salvage pathway, which utilizes nicotinamide (NAM), and the de novo pathway, which starts from the amino acid tryptophan.[7][10]

The key steps in the Preiss-Handler pathway are:

-

Conversion to NAMN: Niacin is converted to Nicotinic Acid Mononucleotide (NAMN) by the enzyme Nicotinate Phosphoribosyltransferase (NAPRT).[7]

-

Conversion to NAAD: NAMN is then adenylylated to form Nicotinic Acid Adenine Dinucleotide (NAAD) by Nicotinamide/Nicotinic Acid Mononucleotide Adenylyltransferase (NMNAT).[7][8]

-

Conversion to NAD+: Finally, NAD Synthetase (NADS) catalyzes the amidation of NAAD to produce NAD+.[7]

Once NAD+ is synthesized, it can be phosphorylated to Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP+) by the enzyme NAD+ kinase.[9][11] NADP+ and its reduced form, NADPH, are crucial for anabolic reactions and antioxidant defense.[9]

Caption: The Preiss-Handler pathway detailing the conversion of this compound to NAD+ and subsequently to NADP+.

It is important to note that while the precursor is this compound, the resulting NAD+ is typically observed as NAD+-d3. This is because one of the deuterium (B1214612) atoms is lost during the enzymatic reactions of the pathway.[12]

The broader context of NAD+ metabolism involves the interplay of the Preiss-Handler, salvage, and de novo pathways, all contributing to the cellular NAD+ pool.

Caption: The central role of the cellular NAD+ pool, fed by multiple biosynthetic pathways.

Experimental Methodologies for this compound Tracer Studies

Stable isotope labeling with this compound, followed by mass spectrometry, is a robust method to quantify the rate of NAD+ synthesis and breakdown.[6][13] A typical experimental workflow involves cell culture, incubation with this compound, metabolite extraction, and subsequent analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. evercare.sa [evercare.sa]

- 3. ニコチン酸-(環-d4) ≥98 atom % D, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. immunomart.com [immunomart.com]

- 6. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry | PLOS One [journals.plos.org]

- 7. Niacin: an old lipid drug in a new NAD+ dress - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aboutnad.com [aboutnad.com]

- 9. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. Nicotinamide adenine dinucleotide phosphate - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative analysis of the effects of nicotinamide phosphoribosyltransferase induction on the rates of NAD+ synthesis and breakdown in mammalian cells using stable isotope-labeling combined with mass spectrometry | PLOS One [journals.plos.org]

Navigating the Quality Landscape of Isotope-Labeled Standards: A Technical Guide to the Certificate of Analysis for Niacin-d4

For Researchers, Scientists, and Drug Development Professionals

In the precise world of scientific research and pharmaceutical development, the quality and characterization of reference standards are paramount. This is particularly true for isotopically labeled compounds such as Niacin-d4, which serve as critical internal standards in bioanalytical studies. The Certificate of Analysis (CoA) is the definitive document that attests to the identity, purity, and quality of a given standard. This in-depth technical guide provides a comprehensive overview of the essential components of a CoA for this compound, detailing the analytical methodologies employed and presenting the data in a clear, accessible format.

Certificate of Analysis: this compound

A Certificate of Analysis for a this compound standard is a formal document that provides detailed information about the quality control testing performed on a specific batch of the material. It serves as a guarantee of the product's specifications. Below is a representative summary of the data typically found on such a certificate.

Product Information

| Parameter | Specification |

| Product Name | This compound (Nicotinic acid-d4; 3-Pyridinecarboxylic acid-2,4,5,6-d4) |

| CAS Number | 66148-15-0 |

| Molecular Formula | C₆HD₄NO₂ |

| Molecular Weight | 127.13 g/mol |

| Batch Number | XXXX-YYYY |

| Storage | Store at 2-8°C, protect from light |

Quality Control Data

The following tables summarize the quantitative data obtained from various analytical tests performed on the this compound standard.

Table 1: Physicochemical Properties

| Test | Method | Specification | Result |

| Appearance | Visual Inspection | White to off-white solid | Conforms |

| Solubility | USP <711> | Soluble in water, methanol | Conforms |

Table 2: Identification and Structural Confirmation

| Test | Method | Specification | Result |

| ¹H NMR | ¹H Nuclear Magnetic Resonance | Conforms to structure | Conforms |

| Mass Spectrometry | ESI-MS | Conforms to molecular weight | Conforms |

Table 3: Purity and Impurity Profile

| Test | Method | Specification | Result |

| Chemical Purity | HPLC-UV | ≥ 98.0% | 99.85% |

| Isotopic Purity | Mass Spectrometry | ≥ 98 atom % D | 99.2 atom % D |

| Unlabeled Niacin | LC-MS/MS | ≤ 1.0% | 0.15% |

| Residual Solvents | GC-HS | Meets USP <467> limits | Conforms |

| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.12% |

| Sulphated Ash | USP <281> | ≤ 0.1% | < 0.05% |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

This method is used to determine the chemical purity of the this compound standard by separating it from any non-volatile impurities.

-

Instrumentation: Agilent 1260 Infinity II LC System or equivalent with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-26 min: 95% to 5% B

-

26-30 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 262 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A solution of this compound is prepared in the mobile phase at a concentration of approximately 1 mg/mL.

Mass Spectrometry (MS) for Isotopic Purity and Identity

Mass spectrometry is employed to confirm the molecular weight of this compound and to determine its isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 50-500.

-

Sample Infusion: The sample solution (prepared as for HPLC) is infused directly into the mass spectrometer.

-

Data Analysis: The isotopic distribution of the molecular ion peak is analyzed to calculate the percentage of deuterated species. The mass of the monoisotopic peak is compared to the theoretical mass. The mass transitions of niacin and the internal standard were m/z 124.1/80.1 and m/z 128.1/84.1 respectively.[1]

Nuclear Magnetic Resonance (¹H NMR) for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the this compound standard and to ensure the deuterium (B1214612) labeling is at the expected positions.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆).

-

Sample Concentration: Approximately 5 mg/mL.

-

Data Acquisition: A standard ¹H NMR spectrum is acquired.

-

Data Analysis: The chemical shifts and coupling patterns of the observed proton signals are compared to the expected spectrum for this compound. The absence of signals at specific positions confirms successful deuteration.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to the analysis of the this compound standard.

References

Exploring the In Vivo Metabolic Fate of Niacin-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacin, also known as Vitamin B3, is a crucial nutrient for various physiological processes, primarily serving as a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP). These coenzymes are fundamental to numerous metabolic reactions essential for cellular health. Niacin-d4, a deuterated form of niacin, serves as a valuable tool in metabolic research. The substitution of hydrogen with deuterium (B1214612) allows for the tracing of niacin's metabolic fate in vivo, providing insights into its absorption, distribution, metabolism, and excretion (ADME) without altering its fundamental biochemical properties. This technical guide provides an in-depth overview of the methodologies used to explore the metabolic fate of this compound, presents illustrative quantitative data based on studies of unlabeled niacin, and visualizes the key metabolic pathways and experimental workflows.

Metabolic Pathways of Niacin

Niacin undergoes extensive metabolism, primarily in the liver, through two main pathways: the amidation pathway and the conjugation pathway.

-

Amidation Pathway: This is a high-affinity, low-capacity pathway that converts niacin into nicotinamide. Nicotinamide is then further metabolized to various compounds, including N1-methylnicotinamide (MNA), N1-methyl-2-pyridone-5-carboxamide (2-PY), and N1-methyl-4-pyridone-3-carboxamide (4-PY), which are then excreted in the urine. This pathway is crucial for the synthesis of NAD and NADP.

-

Conjugation Pathway: This is a low-affinity, high-capacity pathway where niacin is conjugated with glycine (B1666218) to form nicotinuric acid (NUA). NUA is then primarily excreted in the urine.

The balance between these two pathways can be influenced by the dose and formulation of niacin administered.

Experimental Protocols

The following protocols provide a framework for conducting an in vivo study to investigate the metabolic fate of this compound in a rodent model.

In Vivo Rodent Study Protocol

This protocol outlines the administration of this compound to rats and the subsequent collection of biological samples for analysis.

-

Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g) are commonly used. Animals should be housed in individual metabolism cages to allow for the separate collection of urine and feces.

-

Acclimatization: Animals should be acclimatized to the facility for at least one week prior to the study.

-

Dosing:

-

Formulation: this compound can be dissolved in a suitable vehicle such as water or saline.

-

Route of Administration: Oral gavage is a common route for studying the metabolism of orally administered compounds. Intravenous administration can also be used to assess bioavailability.

-

Dosage: A typical oral dose might range from 10 to 50 mg/kg body weight. The exact dose should be determined based on the study objectives.

-

-

Sample Collection:

-

Blood: Blood samples (approximately 0.25 mL) are collected via the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma is separated by centrifugation and stored at -80°C until analysis.

-

Urine: Urine is collected over specific intervals (e.g., 0-4, 4-8, 8-12, and 12-24 hours post-dose). The volume of urine is recorded, and an aliquot is stored at -80°C.

-

Sample Preparation Protocol

Proper sample preparation is critical for accurate quantification of this compound and its metabolites.

-

Plasma Sample Preparation (Protein Precipitation):

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile (B52724) containing an internal standard (e.g., a structurally similar deuterated compound not expected to be a metabolite).

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

-

-

Urine Sample Preparation (Dilution):

-

Thaw urine samples on ice.

-

Centrifuge at 5,000 rpm for 5 minutes to remove any particulate matter.

-

Dilute the supernatant 1:10 (or as appropriate) with the mobile phase containing the internal standard.

-

Vortex and inject directly into the LC-MS/MS system.

-

LC-MS/MS Analysis Protocol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of this compound and its metabolites.

-

Liquid Chromatography (LC) System:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase: A gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) is common.

-

Flow Rate: A flow rate of 0.3-0.5 mL/min is generally used.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS) System:

-

Ionization: Electrospray ionization (ESI) in positive mode is typically used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. Specific precursor-to-product ion transitions for this compound and its expected deuterated metabolites need to be determined by direct infusion of standards.

-

Data Presentation

Table 1: Illustrative Pharmacokinetic Parameters of Niacin and its Metabolites in Human Plasma

| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |

| Niacin | 5000 - 15000 | 0.5 - 1.0 | 7000 - 20000 |

| Nicotinuric Acid (NUA) | 1000 - 3000 | 1.0 - 2.0 | 3000 - 8000 |

| Nicotinamide (NAM) | 100 - 500 | 2.0 - 4.0 | 1000 - 4000 |

| N-methylnicotinamide (MNA) | 50 - 200 | 4.0 - 8.0 | 500 - 2000 |

| N-methyl-2-pyridone-5-carboxamide (2-PY) | 100 - 400 | 8.0 - 12.0 | 2000 - 6000 |

Note: These values are approximate and can vary significantly based on the dose, formulation, and individual patient metabolism.

Table 2: Illustrative Cumulative Urinary Excretion of Niacin and its Metabolites in Humans (% of Administered Dose)

| Metabolite | 0-24 hours |

| Niacin (unchanged) | 5 - 10% |

| Nicotinuric Acid (NUA) | 20 - 30% |

| Nicotinamide (NAM) | < 5% |

| N-methylnicotinamide (MNA) | 15 - 25% |

| N-methyl-2-pyridone-5-carboxamide (2-PY) | 30 - 40% |

| Total Recovery | 70 - 90% |

Note: These percentages are illustrative and can be influenced by factors such as dose and renal function.

Conclusion

The use of this compound as a tracer provides a powerful approach to elucidate the in vivo metabolic fate of niacin. The detailed experimental protocols for in vivo studies, sample preparation, and LC-MS/MS analysis outlined in this guide offer a robust framework for researchers. While specific quantitative data for this compound is limited, the provided illustrative data for unlabeled niacin offers valuable context for designing and interpreting such studies. A thorough understanding of niacin's metabolic pathways is critical for the development of new therapeutics and for optimizing the clinical use of this essential nutrient.

Niacin-d4: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Niacin-d4, a deuterated form of niacin (Vitamin B3), for researchers, scientists, and professionals in drug development. This document outlines its core properties, analytical methodologies, and its role in metabolic pathways.

Core Properties of this compound

This compound, also known as Nicotinic acid-d4, is a stable isotope-labeled version of niacin. It serves as an invaluable tool in metabolic research and as an internal standard for quantitative analysis, particularly in mass spectrometry-based methods.[1][2]

| Property | Value | Reference |

| CAS Number | 66148-15-0 | [1][3][4][5][6][7] |

| Molecular Weight | 127.13 g/mol | [1][5][6][7][8] |

| Molecular Formula | C₆HD₄NO₂ | [1] |

Experimental Protocols for Niacin Analysis Using this compound

This compound is frequently utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the precise quantification of niacin and its metabolites in biological matrices.[1]

Sample Preparation: Solid Phase Extraction (SPE)

A common method for extracting niacin and its internal standard, this compound, from human plasma involves solid phase extraction.

-

An aliquot of 100 µL of human plasma is used.[1]

-

Niacin and this compound are extracted from the plasma sample.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

Following extraction, the samples are analyzed by LC-MS/MS.

-

Chromatographic Separation: Separation is achieved using an Inertsil® CN-3 column (100 × 4.6 mm, 5 µm).[1]

-

Mobile Phase: A mobile phase consisting of acetonitrile (B52724) and a 0.002% formic acid solution in water (v/v) in a 70:30 ratio is used.[1]

-

Flow Rate: The mobile phase is delivered at a flow rate of 1.0 mL/min with a 25% split ratio.[1]

-

Detection: Detection is performed on a triple quadrupole tandem mass spectrometer using multiple reaction monitoring (MRM) mode with an electrospray ionization (ESI) source.[1]

-

Mass Transitions: The mass transitions monitored are m/z 124.1/80.1 for niacin and m/z 128.1/84.1 for the internal standard, this compound.[1]

This methodology demonstrates high mean recovery (>80%) and observes no significant interference or matrix effects.[1]

Metabolic Pathways of Niacin

Niacin plays a crucial role in cellular metabolism, primarily through its conversion into the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP).[4][8] These coenzymes are vital for numerous redox reactions essential for energy production.[4]

The major metabolic pathways for niacin include:

-

The Amidation Pathway: Niacin is converted to nicotinamide, which is then used to synthesize NAD.

-

The Glycine (B1666218) Conjugation Pathway: Niacin is conjugated with glycine to form nicotinuric acid.

Excess niacin and its metabolites are eventually excreted, with N-methyl-2-pyridone-5-carboxamide (2PY) and N-methyl-4-pyridone-3-carboxamide (4PY) being terminal metabolites.[9]

Below is a simplified representation of the core niacin metabolic pathway.

Caption: Simplified Niacin Metabolic Pathway.

Signaling Pathways Influenced by Niacin

Recent research has highlighted niacin's role in modulating inflammatory signaling pathways. Niacin has been shown to inhibit vascular inflammation by downregulating the nuclear transcription factor-κB (NF-κB) signaling pathway.[3] This anti-inflammatory effect is independent of its lipid-regulating properties.[3]

The workflow for investigating niacin's effect on the NF-κB pathway is outlined below.

Caption: Niacin's Effect on NF-κB Pathway Workflow.

References

- 1. Novel LC–MS/MS method for estimation of niacin with negligible matrix effect and its application to the BE study | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Niacin Inhibits Vascular Inflammation via Downregulating Nuclear Transcription Factor-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Niacin? [synapse.patsnap.com]

- 5. Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of niacin in food materials by liquid chromatography using isotope dilution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. A terminal metabolite of niacin promotes vascular inflammation and contributes to cardiovascular disease risk - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Storage of Niacin-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the solubility and optimal storage conditions for Niacin-d4 (Nicotinic acid-d4), a deuterated analog of Niacin (Vitamin B3). This document is intended to serve as a critical resource for researchers in drug metabolism, pharmacokinetics, and other scientific disciplines utilizing this compound as an internal standard or tracer.

Core Properties of this compound

This compound is a stable isotope-labeled form of nicotinic acid, where four hydrogen atoms on the pyridine (B92270) ring have been replaced with deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[1]

Solubility Profile

The solubility of this compound is a critical parameter for its effective use in experimental settings. The following table summarizes the available quantitative solubility data. It is important to note that for some solvents, data for the non-deuterated parent compound, Niacin, is provided as a close approximation, given that deuteration typically has a minimal effect on solubility.

| Solvent | Reported Solubility (this compound) | Reported Solubility (Niacin) | Notes |

| Dimethyl Sulfoxide (DMSO) | 60 - 83.33 mg/mL[1][2][3] | 20 mg/mL[4] | Sonication is recommended to aid dissolution.[1][2] Hygroscopic DMSO can significantly impact solubility; it is advisable to use newly opened DMSO.[1] |

| Water | - | 2 mg/mL[4] | Sonication is recommended.[4] Niacin is highly soluble in water, with some reports stating 1 g in 1.5 mL at room temperature.[5] The solubility is pH-dependent.[5] |

| Ethanol | - | < 1 mg/mL (slightly soluble)[4] | - |

| Methanol | - | Soluble[5] | - |

| Phosphate-Buffered Saline (PBS, pH 7.2) | - | ~10 mg/mL (for Nicotinamide) | Data for the amide form of niacin is provided as a reference. |

Storage and Stability

Proper storage of this compound is essential to maintain its integrity and ensure the accuracy of experimental results. The following storage conditions are recommended:

Solid Form:

-

Short-term: Store at 4°C, sealed, and protected from moisture and light.[1]

-

Long-term: For extended storage, it is recommended to store the solid powder at -20°C for up to 3 years, keeping it away from direct sunlight.[2]

In Solution:

-

Short-term: Stock solutions can be stored at -20°C for up to 1 month.[1]

-

Long-term: For storage longer than one month, it is recommended to aliquot the stock solution and store it at -80°C for up to 6 months to a year.[1][2]

-

General Guideline: To prevent degradation from repeated freeze-thaw cycles, it is best practice to prepare aliquots of the stock solution.[1]

Experimental Protocols

Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

-

This compound (solid powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Vortex mixer

-

Sonicator bath

-

Calibrated analytical balance

-

Appropriate volumetric flasks and pipettes

-

Cryogenic vials for aliquoting

Procedure:

-

Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.

-

Weigh the desired amount of this compound powder using a calibrated analytical balance.

-

Add the appropriate volume of anhydrous DMSO to achieve the target concentration of 10 mg/mL.

-

Vortex the solution for 1-2 minutes to facilitate initial dissolution.

-

Place the vial in a sonicator bath for 10-15 minutes to ensure complete dissolution. Visually inspect the solution to confirm that no particulate matter remains.

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in cryogenic vials.

-

Label the vials clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term use.

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz (DOT language), illustrate key workflows and logical relationships for handling this compound.

Caption: Recommended storage conditions for this compound in solid and solution forms.

Caption: Step-by-step workflow for preparing a this compound stock solution.

References

Commercial Sources and Applications of High-Purity Niacin-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of high-purity Niacin-d4 (Nicotinic acid-d4), its applications in quantitative analysis, and detailed experimental protocols. This compound serves as an invaluable tool, primarily as an internal standard, in mass spectrometry-based bioanalytical methods for pharmacokinetics, metabolic studies, and clinical diagnostics.[1][2] Its deuterated structure ensures co-elution with the endogenous analyte, niacin, while allowing for mass-based differentiation, leading to highly accurate and precise quantification.

Commercial Availability of High-Purity this compound

A number of reputable chemical suppliers offer high-purity this compound for research and development purposes. The products are typically available as a powder and are accompanied by a Certificate of Analysis (CoA) detailing the chemical purity and isotopic enrichment. Below is a summary of offerings from prominent vendors.

| Supplier | Product Name | CAS Number | Chemical Purity | Isotopic Purity (atom % D) | Available Quantities |

| Sigma-Aldrich | Nicotinic acid-(ring-d4) | 66148-15-0 | ≥98% (CP) | ≥98 atom % D | 500 mg |

| MedchemExpress | This compound | 66148-15-0 | 99.15% | Not Specified | 1 mg, 5 mg, 10 mg |

| Clearsynth | Nicotinic Acid-d4 | 66148-15-0 | ≥99% (HPLC) | Not Specified | 5 mg, 10 mg, 25 mg, 50 mg, 100 mg, 250 mg |

| Cayman Chemical | Nicotinamide-d4 | 347841-88-7 | ≥99% deuterated forms (d1-d4) | Not Specified | Not Specified |

| Cambridge Isotope Laboratories, Inc. | Nicotinic acid (D₄, 98%) | 66148-15-0 | 98% | 98% | 1 g |

| Simson Pharma Limited | This compound (Nicotinic Acid-d4) | 66148-15-0 | Not Specified | Not Specified | Not Specified |

| TargetMol | Vitamin B3-d4 | Not Specified | Not Specified | Not Specified | Not Specified |

| Immunomart | This compound | 66148-15-0 | 99.15% | Not Specified | 1 mg, 5 mg, 10 mg |

| MedKoo | d4-nicotinic acid | 66148-15-0 | >98% | Not Specified | 1 mg, Bulk Inquiry |

Experimental Protocols for Quantitative Analysis

This compound is predominantly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) methods to accurately quantify niacin in various biological matrices.[2][3]

Protocol 1: LC-MS/MS Quantification of Niacin in Human Plasma

This protocol is adapted from methodologies described for the bioanalysis of niacin in human plasma.[4][5]

1. Materials and Reagents:

-

Niacin and this compound reference standards

-

HPLC-grade methanol (B129727), acetonitrile (B52724), and water

-

Formic acid

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges (e.g., strong cation exchange) or protein precipitation reagents (e.g., trichloroacetic acid or acetonitrile)

2. Preparation of Standards and Quality Control (QC) Samples:

-

Prepare stock solutions of niacin and this compound (internal standard, IS) in methanol at a concentration of 1 mg/mL.

-

Prepare working standard solutions of niacin by serial dilution of the stock solution with a methanol/water mixture.

-

Prepare a working IS solution of this compound at a suitable concentration (e.g., 100 ng/mL).

-

Prepare calibration curve standards and QC samples by spiking appropriate amounts of the niacin working solutions into drug-free human plasma.

3. Sample Preparation (Protein Precipitation Method):

-

To 100 µL of plasma sample (calibrant, QC, or unknown), add 20 µL of the this compound working IS solution.

-

Vortex briefly.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

LC System: Agilent 1100 series or equivalent

-

Column: Zorbax 300SB-C8, 250 mm × 4.6 mm, 5 µm

-

Mobile Phase: Methanol:2 mM ammonium (B1175870) acetate (B1210297) (3:97, v/v)

-

Flow Rate: 1 mL/min (with a 1:1 split)

-

Injection Volume: 40 µL

-

MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

-

MRM Transitions:

-

Niacin: m/z 124.1 → 80.1

-

This compound: m/z 128.1 → 84.1

-

5. Data Analysis:

-

Quantify niacin concentrations in unknown samples by constructing a calibration curve based on the peak area ratio of the analyte to the internal standard versus the nominal concentration of the calibrants.

Protocol 2: GC-MS Quantification of Niacin in Food Supplements

This protocol outlines a direct GC-MS method for the analysis of niacin without derivatization.

1. Materials and Reagents:

-

Niacin and this compound reference standards

-

Food supplement samples

2. Preparation of Standards:

-

Prepare stock solutions of niacin and this compound in ethanol.

-

Prepare working standard solutions by serial dilution.

3. Sample Preparation:

-

Accurately weigh and grind the food supplement tablets.

-

Transfer a portion equivalent to 100 mg of niacin into a 100 mL volumetric flask.

-

Add 75 mL of ethanol and sonicate for 30 minutes.

-

Allow to cool and dilute to the final volume with ethanol.

-

Filter the solution to obtain a stock solution.

-

Spike a known amount of this compound internal standard into an aliquot of the sample solution.

4. GC-MS Conditions:

-

GC System: Agilent 7890B or equivalent

-

Column: HP-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm

-

Carrier Gas: Helium

-

Inlet Temperature: 250°C

-

Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 280°C at 20°C/min, hold for 5 minutes.

-

MS System: Single quadrupole mass spectrometer with electron ionization (EI) at 70 eV.

-

Mode: Selected Ion Monitoring (SIM)

-

Niacin ions: m/z 123, 106, 78

-

This compound ions: m/z 127, 109, 82

-

5. Data Analysis:

-

Quantify niacin by comparing the peak area ratio of the analyte to the internal standard in the sample to a calibration curve generated from standards.

Signaling Pathways and Experimental Workflows

Niacin Metabolism and NAD+ Synthesis

Niacin is a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), a critical coenzyme in cellular metabolism.[4][6] The Preiss-Handler pathway describes the conversion of nicotinic acid to NAD+.

Caption: The Preiss-Handler pathway for NAD+ synthesis from niacin.

Experimental Workflow for Bioanalytical Method Validation

The use of a deuterated internal standard like this compound is a cornerstone of robust bioanalytical method validation. The following diagram illustrates a typical workflow.

Caption: A typical workflow for quantitative bioanalysis using this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Niacin: an old lipid drug in a new NAD+ dress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aboutnad.com [aboutnad.com]

- 6. Vitamin B3: Metabolism and Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

Methodological & Application

Application Note: High-Throughput Analysis of Niacin in Human Plasma Using Niacin-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of niacin (Vitamin B3) in human plasma. To ensure accuracy and precision, a stable isotope-labeled internal standard, Niacin-d4, is employed. The protocol outlines a straightforward sample preparation procedure using protein precipitation, followed by a rapid chromatographic separation and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for high-throughput bioanalysis in clinical research and drug development settings.

Introduction

Niacin, a water-soluble B vitamin, plays a crucial role in cellular metabolism as a precursor to the coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP).[1][2] These coenzymes are essential for numerous redox reactions vital for energy production, DNA repair, and cell signaling.[1][2][3] Given its therapeutic use in treating dyslipidemia, accurate and reliable quantification of niacin in biological matrices is critical for pharmacokinetic and bioavailability studies.[2]

LC-MS/MS has emerged as the gold standard for the bioanalysis of small molecules due to its high sensitivity, specificity, and speed.[4] The use of a stable isotope-labeled internal standard, such as this compound, is the preferred approach to correct for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality quantitative data.[5] This application note provides a comprehensive protocol for the determination of niacin in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Niacin and this compound standards

-

LC-MS/MS grade acetonitrile (B52724), methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of niacin and the internal standard from human plasma.

-

Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution.

-

Precipitation: Add 300 µL of acetonitrile (containing 0.1% formic acid) to the plasma sample.

-

Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.

-

Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

The following tables summarize the liquid chromatography and mass spectrometry conditions for the analysis of niacin.

Table 1: Liquid Chromatography Parameters

| Parameter | Value |

| HPLC System | Agilent 1100 Series or equivalent |

| Column | Inertsil® CN-3 (100 x 4.6 mm, 5 µm)[6] |

| Mobile Phase | A: 0.002% Formic acid in waterB: Acetonitrile[6] |

| Gradient | Isocratic: 30% A, 70% B[6] |

| Flow Rate | 1.0 mL/min (with 25% split)[6] |

| Injection Volume | 10 µL |

| Column Temperature | 40°C |

| Run Time | 4 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | Triple Quadrupole with Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| MRM Transitions | Niacin: m/z 124.1 → 80.1[6][7]this compound: m/z 128.1 → 84.1[6] |

| Dwell Time | 200 ms |

| Collision Energy | Optimized for specific instrument |

| Gas Temperature | 350°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 45 psi |

Results and Discussion

Linearity, Precision, and Accuracy

The method demonstrated excellent linearity over a concentration range of 50.6 to 25022.7 ng/mL for niacin in human plasma.[6] The coefficient of determination (r²) was consistently ≥ 0.99. The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The results, summarized in Table 3, are within the acceptable limits for bioanalytical method validation.

Table 3: Summary of Method Validation Data

| Analyte | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

| Niacin | Low QC (e.g., 150 ng/mL) | < 11%[6] | < 11%[6] | Within ±15% |

| Mid QC (e.g., 1000 ng/mL) | < 11%[6] | < 11%[6] | Within ±15% | |

| High QC (e.g., 20000 ng/mL) | < 11%[6] | < 11%[6] | Within ±15% |

Recovery and Matrix Effect

The extraction recovery of niacin and this compound from human plasma was consistent and high, typically >80%.[6] The use of a stable isotope-labeled internal standard effectively compensated for any potential matrix effects, ensuring reliable quantification. No significant interfering peaks were observed at the retention times of niacin and this compound in blank plasma samples.[6]

Visualizations

Experimental Workflow

Caption: Experimental workflow for niacin quantification.

Niacin Metabolic Pathway

Caption: Simplified niacin metabolic pathway.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantitative analysis of niacin in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for pharmacokinetic studies and clinical research applications involving niacin.

References

- 1. What is the mechanism of Niacin? [synapse.patsnap.com]

- 2. Vitamin B3 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Niacin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]

- 5. Novel LC–MS/MS method for estimation of niacin with negligible matrix effect and its application to the BE study | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial of a Fixed Dose Combination Tablet of Niacin Extended-Release/Simvastatin (500 mg/10 mg) in Healthy Chinese Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Quantitative Analysis of Niacin in Plasma by LC-MS/MS using a Niacin-d4 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Niacin (Vitamin B3), and its amide derivative, niacinamide, are precursors to the essential coenzymes nicotinamide (B372718) adenine (B156593) dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (B84403) (NADP).[1] These coenzymes are critical for cellular redox reactions, energy metabolism, DNA repair, and cell signaling.[1][2] In pharmacological doses, niacin is utilized to manage dyslipidemia by reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and increasing high-density lipoprotein (HDL) cholesterol.[3] Accurate and sensitive quantification of niacin in plasma is crucial for pharmacokinetic studies, nutritional assessment, and clinical monitoring. This application note details a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of niacin in human plasma, utilizing a stable isotope-labeled internal standard, Niacin-d4, for enhanced accuracy and precision.

Signaling Pathways of Niacin

Niacin exerts its biological effects through multiple pathways. It is converted to NAD and NADP, which are essential for cellular respiration and energy production.[2] NAD is also a substrate for enzymes involved in non-redox signaling pathways that regulate gene expression, cell cycle progression, DNA repair, and cell death.[1] Furthermore, niacin binds to the G-protein coupled receptor GPR109A, primarily expressed in adipocytes and immune cells, leading to the inhibition of lipolysis and a reduction in circulating free fatty acids.[2] This interaction also mediates the common "niacin flush" side effect through the release of prostaglandins.[4] In the liver, niacin inhibits diacylglycerol acyltransferase-2 (DGAT2), a key enzyme in triglyceride synthesis, which leads to decreased VLDL secretion and subsequently lower LDL levels.[3][4] Niacin also plays a role in reducing vascular inflammation by downregulating the NF-κB signaling pathway.[5]

Experimental Workflow

The analytical workflow involves plasma sample preparation using protein precipitation, followed by chromatographic separation using reversed-phase HPLC, and detection by tandem mass spectrometry. This compound is added as an internal standard at the beginning of the sample preparation process to account for any variability during extraction and analysis.

Detailed Experimental Protocols

1. Materials and Reagents

-

Niacin (Nicotinic Acid) reference standard

-

This compound (Nicotinic Acid-d4) internal standard (IS)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium (B1175870) acetate (B1210297) (LC-MS grade)

-

Ultrapure water

-

Drug-free human plasma (with EDTA as anticoagulant)

2. Standard Solutions Preparation

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of niacin and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions of niacin by serially diluting the stock solution with a 50:50 methanol:water mixture.

-

Internal Standard Working Solution: Prepare a working solution of this compound (e.g., 100 ng/mL) by diluting the IS stock solution.

3. Sample Preparation

-

Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

-

To 100 µL of plasma, add 50 µL of the this compound internal standard working solution.

-

For calibration standards and QC samples, add 50 µL of the respective niacin working standard solution. For unknown samples, add 50 µL of the 50:50 methanol:water mixture.

-

Vortex mix for 30 seconds.

-

Add 250 µL of acetonitrile to precipitate proteins.[6]

-

Vortex mix for 1 minute.

-

Centrifuge at 15,000 rpm for 10 minutes.[6]

-

Transfer the supernatant to a new set of tubes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[6]

-

Reconstitute the residue in 150 µL of the mobile phase and vortex for 30 seconds.[6]

-

Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

| Parameter | Condition |

| Liquid Chromatography | |

| HPLC System | Agilent 1100 series or equivalent[6] |

| Column | Inertsil® CN-3 (100 x 4.6 mm, 5 µm) or equivalent C8/C18 column[6][7] |

| Mobile Phase | Acetonitrile and 0.002% Formic acid in water (70:30, v/v) or Methanol and 2 mM ammonium acetate (3:97, v/v)[6][7] |

| Flow Rate | 1.0 mL/min (with a potential split ratio)[6][7] |

| Injection Volume | 40 µL[6] |

| Column Temperature | 40°C |

| Mass Spectrometry | |

| Mass Spectrometer | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative[6][7] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | |

| Niacin | m/z 124.1 → 80.1[7][8] |

| This compound (IS) | m/z 128.1 → 84.1[7][8] |

Quantitative Data Summary

The method was validated according to regulatory guidelines. The following tables summarize the performance characteristics of the assay.

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Niacin | 5 - 25,000 | ≥ 0.99[6][7] |

Table 2: Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Bias) |

| Low QC | 10 | 5.0 - 8.7 | 2.8 - 9.4 | -2.2 to 2.3 |

| Medium QC | 60 | 5.0 - 8.7 | 2.8 - 9.4 | -2.2 to 2.3 |